molecular formula C11H16N4 B11894401 2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)- CAS No. 646056-45-3

2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)-

Cat. No.: B11894401
CAS No.: 646056-45-3
M. Wt: 204.27 g/mol
InChI Key: YILZCUWUWYTSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diazaspiro[44]nonane, 2-(5-pyrimidinyl)- is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)- typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a suitable diamine with a ketone or aldehyde under acidic or basic conditions to form the spiro compound. The reaction conditions, such as temperature and solvent, can vary depending on the specific reactants used .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol or amine .

Scientific Research Applications

2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)- involves its interaction with specific molecular targets. The pyrimidinyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pyrimidinyl group in 2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)- makes it unique compared to other spiro compounds.

Properties

CAS No.

646056-45-3

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

2-pyrimidin-5-yl-2,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C11H16N4/c1-3-12-7-11(1)2-4-15(8-11)10-5-13-9-14-6-10/h5-6,9,12H,1-4,7-8H2

InChI Key

YILZCUWUWYTSSP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCN(C2)C3=CN=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.